![molecular formula C₁₅H₁₃NO₆ B1140489 5(4H)-Oxazolone,4-[[3,4-bis(acetyloxy)phenyl]methylene]-2-methyl- CAS No. 87950-39-8](/img/structure/B1140489.png)
5(4H)-Oxazolone,4-[[3,4-bis(acetyloxy)phenyl]methylene]-2-methyl-
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Overview
Description
Synthesis Analysis
The synthesis of 5(4H)-Oxazolone derivatives often involves nucleophilic ring-opening reactions followed by cyclization processes. For instance, 4-Bis(methylthio)methylene-2-phenyloxazol-5-one, a related compound, is synthesized through the nucleophilic ring-opening of oxazolone with different nucleophiles (oxygen, nitrogen, and carbon), followed by a 5-endo cyclization in the presence of silver carbonate (Misra & Ila, 2010).
Molecular Structure Analysis
The molecular structure of oxazolone derivatives is characterized by a 5-membered lactam ring, which includes an oxazole moiety. This structure imparts specific electronic and steric properties that are crucial for their reactivity in synthesis. The 4-Bis(methylthio)methylene-2-phenyloxazol-5-one provides insights into this structural feature, where the presence of substituents on the oxazolone ring alters its reactivity and the nature of the products formed in subsequent reactions.
Chemical Reactions and Properties
Oxazolone derivatives like 5(4H)-Oxazolone,4-[[3,4-bis(acetyloxy)phenyl]methylene]-2-methyl- are versatile in chemical reactions, particularly in synthesizing various substituted oxazoles. They undergo ring-opening reactions followed by cyclization under different conditions, leading to a variety of heterocyclic compounds. The versatility in reactions is attributed to the reactive oxazolone ring and the substituents present (Misra & Ila, 2010).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
[2-acetyloxy-4-[(2-methyl-5-oxo-1,3-oxazol-4-ylidene)methyl]phenyl] acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO6/c1-8-16-12(15(19)20-8)6-11-4-5-13(21-9(2)17)14(7-11)22-10(3)18/h4-7H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMGXTEIBZJZYKU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC2=CC(=C(C=C2)OC(=O)C)OC(=O)C)C(=O)O1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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